molecular formula C19H21N5OS B2371689 benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 2034619-25-3

benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No. B2371689
CAS RN: 2034619-25-3
M. Wt: 367.47
InChI Key: MOAPURPAIOUGMC-UHFFFAOYSA-N
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Description

The compound “benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a benzothiazole core, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring . This core is further substituted with a piperazine ring and a pyrazole ring .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as 1H and 13C NMR . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved literature.

Scientific Research Applications

Antitumor Potential

The compound has been investigated for its antitumor activity. Researchers synthesized related derivatives and evaluated their potential against different cell lines, including MCF-7 and CaCo-2 . Further studies could explore its mechanism of action and potential as an anticancer agent.

Anti-Parkinsonian Agents

Structure-based design led to the synthesis of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives. These compounds were explored as potential anti-Parkinsonian agents, with a focus on improving pharmacological profiles related to haloperidol-induced catalepsy and oxidative stress in mice . Investigating their effects on relevant animal models and understanding their interactions with neural targets could be valuable.

Antifungal Properties

Benzothiazole derivatives, including those containing the benzo[d]thiazol-2-yl moiety, have exhibited antifungal activity. These compounds play a crucial role in agrochemical research and development. Further investigations into their specific antifungal mechanisms and potential applications are warranted .

One-Pot Synthesis

A simple, eco-friendly protocol was developed for synthesizing novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives. These compounds could find applications in various fields, including medicinal chemistry and drug development .

Future Directions

Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on exploring the potential applications of these compounds in various fields, such as medicinal chemistry, organic synthesis, and the development of new methods for the natural product inspired bioactive glycohybrids .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-22-17(12-15(21-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-20-14-4-2-3-5-16(14)26-18/h2-5,12-13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAPURPAIOUGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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